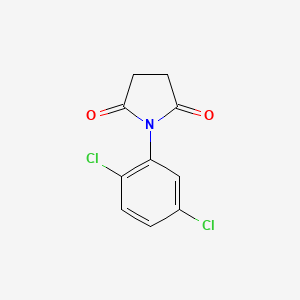

1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione

Description

1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative substituted with a 2,5-dichlorophenyl group. The dichlorophenyl substituent confers enhanced lipophilicity and electronic effects, influencing biological activity and chemical reactivity. Applications of such compounds span pharmaceuticals (e.g., anticonvulsants, antimicrobials) and chemical synthesis (e.g., sulfenylation reagents) .

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLQNSYLACBVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958184 | |

| Record name | 1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37010-38-1 | |

| Record name | 2,5-Pyrrolidinedione, 1-(2,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037010381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2,5-dichlorobenzoyl chloride with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers of Dichlorophenyl-Substituted Pyrrolidine-2,5-diones

Substituent position significantly impacts physicochemical and biological properties:

Key Observations :

Functionalized Pyrrolidine-2,5-diones with Heterocyclic Moieties

Pyridine, thiophene, or indole substitutions modulate biological activity:

Key Observations :

- Thiophene and indole moieties enhance anticonvulsant and receptor-binding profiles via π-π interactions .

- Electronegative substituents (e.g., bromo, acetyl) improve enzyme inhibition but may increase toxicity .

Pharmacological and Functional Comparisons

Anticonvulsant Activity

This compound derivatives are understudied, but related compounds show promise:

- Compound 4 (thiophene-substituted): Exhibited higher anticonvulsant potency (ED₅₀ = 38.2 mg/kg) than valproic acid (ED₅₀ = 270 mg/kg) in rodent models. Mechanistically, it inhibits voltage-gated sodium and calcium channels .

- Michael Adducts (e.g., 1-(4-acetylphenyl)-3-(4-bromophenyloxy) derivative): Showed GABA-transaminase inhibition (IC₅₀ = 100.5 µM), comparable to vigabatrin, a clinical anticonvulsant .

Antimicrobial Activity

Mannich bases of pyrrolidine-2,5-dione demonstrate moderate activity:

- 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: Inhibited Escherichia coli and Aspergillus fumigatus at MIC values of 32–64 µg/mL, outperforming penicillin in fungal assays .

Chemical Reactivity

- Sulfenylation Reagents: 1-(Organothio)pyrrolidine-2,5-diones enable efficient sulfenylation of pyrazolones and 4-hydroxycoumarins under mild conditions .

- Synthetic Versatility : Palladium-catalyzed couplings (e.g., phenylboronic acid additions) yield functionalized derivatives (e.g., 7a/7b) in high yields (82%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.